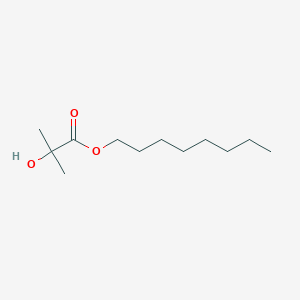

Octyl 2-hydroxy-2-methylpropanoate

Description

Properties

CAS No. |

100386-17-2 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

octyl 2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-15-11(13)12(2,3)14/h14H,4-10H2,1-3H3 |

InChI Key |

MRMFDCMEHASSBE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C(C)(C)O |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with n-Octanol and Octyl Esters

Octyl 2-hydroxy-2-methylpropanoate shares a common octyl chain with n-octanol and simpler esters like octyl acetate and octyl butyrate. Key differences arise from the hydroxy acid backbone:

- Stability : The branched hydroxy acid may reduce hydrolysis susceptibility relative to straight-chain esters.

- Applications: n-Octanol: Primarily a fragrance component and solvent. Octyl acetate: Widely used in food and cosmetic industries for fruity aromas. Octyl butyrate: Employed as a plasticizer and flavoring agent. this compound: Likely serves as a specialty solvent or emollient due to its hybrid polarity .

Comparison with Octyl 3-[3-(2H-Benzotriazol-2-yl)-5-tert-Butyl-4-Hydroxyphenyl]Propanoate

- Functionality : The benzotriazole moiety enables UV stabilization, making it valuable in polymers and coatings.

- Polarity: The phenolic hydroxyl and benzotriazole groups increase polarity and UV resistance, unlike the aliphatic hydroxyl group in this compound.

- Applications: Primarily used as a light stabilizer, contrasting with the hypothesized emulsifying or solubilizing roles of this compound .

Data Tables

Table 1: Structural and Functional Comparison of Octyl Esters

| Compound | Molecular Formula | Key Functional Groups | logP (Predicted) | Applications |

|---|---|---|---|---|

| This compound | C₁₂H₂₄O₃ | Hydroxyl, ester | ~3.5 | Cosmetics, solvents |

| Octyl acetate | C₁₀H₂₀O₂ | Ester | ~4.2 | Fragrances, food additives |

| Octyl butyrate | C₁₂H₂₄O₂ | Ester | ~4.8 | Plasticizers, flavorings |

| n-Octanol | C₈H₁₈O | Hydroxyl | ~3.0 | Solvents, disinfectants |

| Octyl 3-[3-(2H-benzotriazol-2-yl)...]propanoate | C₂₇H₃₅N₃O₃ | Benzotriazole, hydroxyl | ~6.2 | UV stabilizers, polymer coatings |

Table 2: Research Findings on Ester Performance

| Property | This compound | Octyl Acetate | Benzotriazole Ester |

|---|---|---|---|

| Hydrolysis Resistance | Moderate (hydroxyl stabilizes) | Low | High |

| UV Absorption | None | None | High (λmax ~340 nm) |

| Essential Oil Yield (%) | Not reported | 24–35 | Not applicable |

| Solubility in Ethanol | High | Moderate | Low |

Q & A

Q. What are the optimal reaction conditions for synthesizing Octyl 2-hydroxy-2-methylpropanoate to maximize yield and purity?

- Methodological Answer : Esterification of 2-hydroxy-2-methylpropanoic acid with octanol is typically catalyzed by sulfuric acid or immobilized lipases. A study using analogous esters (e.g., octyl methacrylate) suggests refluxing in toluene with a 1:2 molar ratio of acid to alcohol at 110°C for 6–8 hours achieves ~85% yield . Purification via fractional distillation or silica gel chromatography (ethyl acetate/hexane, 1:4) removes unreacted starting materials and byproducts. Monitoring via TLC or GC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR detects the ester carbonyl (δ 4.1–4.3 ppm, octyl OCH), hydroxy group (δ 1.5–2.0 ppm, broad), and geminal dimethyl (δ 1.2–1.3 ppm). C NMR confirms the ester carbonyl (δ 170–175 ppm) .

- IR : Strong absorbance at ~1740 cm (C=O stretch) and 3400–3500 cm (O-H stretch).

- MS : ESI-MS in positive mode shows [M+Na] at m/z 257.2 (calculated for CHONa) .

Q. How can researchers validate the purity of this compound in synthetic batches?

Q. What solvent systems are recommended for solubility studies of this compound?

- Methodological Answer : The compound is lipophilic (logP ~3.5). Test solubility in DMSO (for biological assays), ethanol, acetone, and hexane. Phase diagrams using Hansen solubility parameters (δD, δP, δH) predict miscibility. For aqueous systems, use surfactants (e.g., Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How do varying pH levels affect the stability of this compound in aqueous solutions?

- Methodological Answer : Hydrolysis follows first-order kinetics. At pH <3 or >10, ester bonds degrade rapidly. Use buffered solutions (pH 5–8) for stability studies. Monitor degradation via HPLC, identifying products like 2-hydroxy-2-methylpropanoic acid and octanol. Activation energy () calculations via Arrhenius plots (25–60°C) predict shelf-life .

Q. What experimental designs are suitable for evaluating interactions of this compound in multicomponent formulations?

- Methodological Answer : Central Composite Design (CCD) or Box-Behnken models optimize variables (concentration, temperature, excipients). For example, a study on octyl methoxycinnamate used CCD to assess SPF synergy with avobenzone, revealing non-linear interactions via ANOVA (p<0.05) . Compatibility with polymers (e.g., PLGA) is tested via DSC for Tg shifts.

Q. How can researchers resolve discrepancies in reported solubility parameters of this compound?

- Methodological Answer : Conduct comparative studies using standardized methods (OECD 105). Validate via shake-flask technique with GC quantification. Cross-reference with computational models (COSMO-RS) and databases (NIST Chemistry WebBook). Discrepancies often arise from temperature control (±0.1°C required) or solvent purity .

Q. What mechanistic pathways explain the formation of byproducts during this compound synthesis?

- Methodological Answer : Byproducts include:

Q. How does the stereochemistry of the hydroxy group influence the biological activity of this compound?

Q. What advanced computational methods predict the environmental fate of this compound?

- Methodological Answer :

Use EPI Suite™ to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR). Molecular dynamics simulations (Amber/GROMACS) model interactions with soil organic matter. Experimental validation via OECD 301B (ready biodegradability) and Daphnia magna acute toxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.